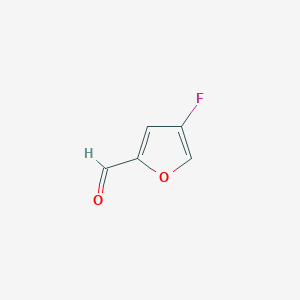

4-Fluorofuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

675103-43-2 |

|---|---|

Molecular Formula |

C5H3FO2 |

Molecular Weight |

114.07 g/mol |

IUPAC Name |

4-fluorofuran-2-carbaldehyde |

InChI |

InChI=1S/C5H3FO2/c6-4-1-5(2-7)8-3-4/h1-3H |

InChI Key |

ZYSQCKYCBRQBHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=C1F)C=O |

Origin of Product |

United States |

The Ascendancy of Fluorinated Heterocycles in Organic Synthesis

The introduction of fluorine into heterocyclic compounds has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart significant changes to the parent molecule.

Fluorination can dramatically influence a molecule's pharmacokinetic and physicochemical properties. hmdb.ca In the realm of pharmaceuticals, the strategic placement of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. hmdb.ca This has led to a significant number of approved drugs containing fluorine, with estimates suggesting that approximately 20-25% of all small-molecule pharmaceuticals feature at least one fluorine atom. hmdb.ca

Beyond pharmaceuticals, fluorinated heterocycles are integral to the development of advanced materials. Their unique electronic properties are harnessed in the creation of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers with enhanced thermal stability and chemical resistance.

The Versatility of Furan 2 Carbaldehyde Derivatives in Chemical Synthesis

Furan-2-carbaldehyde, commonly known as furfural, and its derivatives are a cornerstone of bio-based chemistry and serve as versatile building blocks in organic synthesis. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in a wide array of natural products and biologically active compounds. rsc.orgnih.gov

The aldehyde group at the 2-position of the furan ring is a reactive handle that allows for a multitude of chemical transformations. These include condensation reactions, oxidations, reductions, and various coupling reactions, providing access to a diverse range of more complex molecular architectures. Furan-2-carbaldehyde derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. rsc.orgnih.gov Their utility as synthons is well-established, and the exploration of new derivatives continues to be an active area of research.

The Research Niche for 4 Fluorofuran 2 Carbaldehyde

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the fluorinated furan ring with the fluorine atom precisely positioned. This is typically achieved by employing fluorinated starting materials in cyclization reactions.

Cyclocondensation and Cycloaddition Reactions with Fluorinated Building Blocks

One of the main strategies for creating fluorinated furans involves cyclocondensation or cycloaddition reactions using fluorinated acyclic precursors. nih.gov These methods build the furan ring from the ground up, incorporating the fluorine atom from the start. For instance, a [3+2] cyclization reaction between ynones and fluorinated coumarin (B35378) derivatives, mediated by a tertiary phosphine, can produce trifluoromethyl-containing furanones in moderate to good yields under mild conditions. researchgate.net Another example is the copper(I)-catalyzed coupling cyclization of gem-difluoroalkenes with active methylene (B1212753) carbonyl compounds, which yields 2,3,5-trisubstituted furans. organic-chemistry.org While these methods are effective for certain substitution patterns, the synthesis of the required fluorinated starting materials can sometimes be complex.

Ring Expansion Methodologies for Fluorofuran Formation

Ring expansion of smaller, fluorinated carbocycles presents another avenue for the synthesis of fluorofurans. A notable example involves the reaction of difluorocarbene with α,β-unsaturated aldehydes and ketones. This reaction initially forms gem-difluorocyclopropyl ketones, which can then undergo ring expansion to furnish 2-fluorofurans. dntb.gov.ua This approach provides a unique entry into this class of compounds, leveraging the reactivity of carbenes to construct the heterocyclic core.

Fluorination of Furan-Based Precursors

The alternative major strategy for synthesizing this compound involves the direct introduction of a fluorine atom onto a pre-functionalized furan ring. This approach is often more convergent but can be complicated by the inherent reactivity of the furan ring and the challenges associated with controlling the regioselectivity of fluorination. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, which typically occurs at the C5 position for 2-substituted furans due to the greater stability of the resulting carbocation intermediates. nih.govresearchgate.net

Direct Electrophilic Fluorination Strategies

Direct electrophilic fluorination is a common method for introducing fluorine into aromatic and heteroaromatic systems. nih.gov Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. wikipedia.orgresearchgate.netnih.gov These reagents contain an electrophilic fluorine atom that can react with the electron-rich furan ring. However, due to the electronic properties of the furan ring in furan-2-carbaldehyde, direct electrophilic fluorination tends to favor substitution at the 5-position. nih.govresearchgate.net Achieving selective fluorination at the 4-position using this method remains a significant challenge and often requires careful optimization of reaction conditions or the use of directing groups.

Nucleophilic Fluorodenitration and Fluorodecarboxylation Protocols

Nucleophilic fluorination methods provide an alternative to electrophilic approaches. One such method is fluorodenitration, where a nitro group is displaced by a fluoride (B91410) ion. nih.gov This has been used to synthesize α-fluorofurans from electron-poor furfural-derived substrates. nih.gov Another related technique is fluorodecarboxylation, where a carboxylic acid group is replaced by fluorine. This can be achieved using an electrophilic fluorinating agent like Selectfluor®, which facilitates the decarboxylation and subsequent fluorination. nih.gov

Metalation-Fluorination Strategies for Regioselective Fluorination

To overcome the regioselectivity challenges of direct fluorination, metalation-fluorination strategies have been developed. nih.gov This approach involves the initial deprotonation of the furan ring at a specific position using a strong base, such as an organolithium reagent, to form a highly reactive organometallic intermediate. This intermediate is then quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom at the desired location. This method has been successfully employed for the fluorination of both the α- and β-positions of the furan ring, offering a powerful tool for the regioselective synthesis of fluorinated furans. nih.gov

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reactions represent a direct and often effective method for the introduction of fluorine into aromatic and heteroaromatic systems. researchgate.net This strategy involves the displacement of a different halogen atom, typically bromine or chlorine, with a fluoride ion. The success of this reaction is contingent on several factors, including the nature of the substrate, the choice of the fluorinating agent, and the reaction conditions.

In the context of this compound synthesis, a suitable precursor would be a 4-halofuran-2-carbaldehyde, such as 4-bromo- or 4-chlorofuran-2-carbaldehyde. The carbon-halogen bond at the C4 position of the furan ring is activated towards nucleophilic attack by the electron-withdrawing effect of the aldehyde group at the C2 position.

Commonly employed fluorinating agents for such transformations include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in conjunction with a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion in aprotic polar solvents. researchgate.net The choice of solvent is critical, with high-boiling point aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427) being typical.

Table 1: Key Parameters in Halogen Exchange for this compound Synthesis

| Parameter | Description | Examples |

| Substrate | A 4-halofuran-2-carbaldehyde. | 4-bromo-furan-2-carbaldehyde, 4-chloro-furan-2-carbaldehyde |

| Fluorinating Agent | Source of fluoride ions. | KF, CsF |

| Catalyst | Facilitates the reaction, often a phase-transfer catalyst. | Tetrabutylammonium fluoride (TBAF), 18-crown-6 |

| Solvent | Aprotic polar solvent. | DMF, DMSO, Sulfolane |

| Temperature | Elevated temperatures are usually required. | 100-200 °C |

The reaction mechanism proceeds via a nucleophilic aromatic substitution pathway (SNAr). The fluoride ion attacks the electron-deficient C4 position of the furan ring, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent expulsion of the leaving group (bromide or chloride ion) yields the desired this compound. The efficiency of the reaction can be influenced by the nature of the halogen being displaced, with the carbon-bromine bond generally being more reactive than the carbon-chlorine bond.

Transformation from Substituted Furan-2-carbaldehydes

Another significant approach to the synthesis of this compound involves the chemical modification of already substituted furan-2-carbaldehyde derivatives. These methods leverage the existing functionality of the starting material to introduce the fluorine atom or to perform isotopic labeling.

While direct fluorination of the furan ring can be challenging, the introduction of fluorine can be achieved by employing strategies that involve building the fluorinated furan ring from acyclic precursors or by modifying existing furan derivatives through reactions that introduce a fluorine-containing substituent. One such conceptual approach, though not yet explicitly reported for this compound, could involve an intramolecular aldol-type condensation of a suitably functionalized and fluorinated acyclic precursor.

More practically, the aldol (B89426) condensation reaction is a powerful tool for C-C bond formation and has been extensively used in the upgrading of biomass-derived furfural. rsc.orgosti.govresearchgate.net In the context of synthesizing fluorinated furan derivatives, a related strategy could involve the aldol condensation of a fluorinated ketone or aldehyde with a furan derivative. However, for the specific synthesis of this compound, this method is less direct.

A more direct, albeit challenging, approach would be the development of a methodology where a precursor to the 4-fluoro substituent is introduced via an aldol-type reaction on a pre-existing furan-2-carbaldehyde derivative. This would likely involve a multi-step sequence. For instance, an aldol reaction could be used to introduce a side chain at the 4-position, which is then subsequently converted to a fluoro group.

The selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organic molecules is of significant interest for mechanistic studies and in the development of pharmaceuticals with altered metabolic profiles. nih.govnih.govrsc.org The formyl proton of an aldehyde can be a target for deuteration.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl3), is a key intermediate. While primarily used for introducing a formyl group, the conditions and intermediates involved in the Vilsmeier reaction can be adapted for isotopic labeling.

For the deuteration of this compound at the formyl position, a potential strategy would involve the use of a deuterated Vilsmeier reagent. For instance, using deuterated DMF (DMF-d7) in the Vilsmeier-Haack reaction with a suitable 4-fluorofuran precursor could lead to the direct introduction of a deuterated formyl group.

Alternatively, for the deuteration of an existing this compound, methods involving hydrogen-deuterium exchange would be more relevant. Recent advancements have shown that formyl-selective deuteration of aldehydes can be achieved using D2O as the deuterium source under photoredox catalysis. nih.gov This method offers a mild and efficient way to label the aldehyde functionality without affecting other parts of the molecule.

Table 2: Isotope Labeling Approaches for Furan-2-carbaldehydes

| Method | Reagent/Conditions | Position of Labeling |

| Vilsmeier-Haack Reaction | Deuterated DMF (e.g., DMF-d7), POCl3 | Formyl group (CHO) |

| Hydrogen-Deuterium Exchange | D2O, photoredox catalyst | Formyl proton (CH O) |

These isotopic labeling strategies are crucial for understanding reaction mechanisms and for the synthesis of isotopically enriched compounds for various applications in chemistry and medicine.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals and pharmaceuticals. nih.govyoutube.com The synthesis of this compound is no exception, with a growing emphasis on methodologies that are more environmentally benign.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.comresearchgate.net Reactions with high atom economy are preferred as they generate less waste.

Addition and cycloaddition reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. nih.govmdpi.com In the context of this compound synthesis, a hypothetical [4+1] cycloaddition reaction to construct the furan ring could be an example of a highly atom-economical route.

Table 3: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | Description | Atom Economy |

| Addition | Two or more molecules combine to form a larger one. | High (often 100%) |

| Cycloaddition | A reaction in which two or more unsaturated molecules combine to form a cyclic adduct. | High (often 100%) |

| Substitution | One functional group in a chemical compound is replaced by another functional group. | Lower (produces by-products) |

| Elimination | A reaction in which two substituents are removed from a molecule in either a one- or two-step mechanism. | Lower (produces by-products) |

The development of catalytic cycles that can regenerate the active species and minimize waste is a key strategy for improving the atom economy of synthetic processes.

The use of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to reduce our reliance on depleting fossil resources. greenchemistry-toolkit.orgresearchgate.net Biomass, particularly lignocellulosic biomass, is a rich source of platform molecules that can be converted into valuable chemicals. greenchemistry-toolkit.orgrsc.orgresearchgate.net

Furfural, which can be readily obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose, is a key bio-based platform molecule. rsc.orgosti.gov Furfural and its derivatives are attractive starting materials for the synthesis of a wide range of furan-containing compounds. researchgate.netnih.gov

The synthesis of this compound could potentially start from furfural. This would involve the development of a synthetic route to first introduce a substituent at the 4-position of the furan ring of furfural, which can then be converted to a fluoro group. While this presents a significant synthetic challenge, it aligns with the principles of green chemistry by utilizing a renewable feedstock.

Table 4: Potential Renewable Feedstocks for Furan Synthesis

| Feedstock | Platform Molecule | Potential Application |

| Hemicellulose | Furfural | Starting material for furan-2-carbaldehyde derivatives |

| Cellulose | Glucose | Can be converted to other platform molecules |

| Lignin | Aromatic compounds | Source of substituted aromatic building blocks |

| Vegetable Oils | Fatty acids | Can be transformed into various chemical intermediates |

The integration of renewable feedstocks into the synthesis of this compound requires innovative catalytic and synthetic methodologies to efficiently transform these bio-based materials into the desired fluorinated product.

Catalytic Methodologies for Enhanced Efficiency

The introduction of a fluorine atom onto the furan ring, particularly at the C-4 position, presents a considerable synthetic hurdle. While various methods exist for the synthesis of furan derivatives, specific and efficient catalytic procedures for this compound are not extensively documented in publicly available literature. General strategies for the synthesis of substituted furan-2-carbaldehydes often involve multi-step sequences.

One documented approach to synthesize this compound involves a multi-step synthesis starting from tert-butyl-dimethyl-prop-2-ynyloxy-silane. This method, detailed in patent literature, involves the use of n-butyllithium (nBuLi) in tetrahydrofuran (B95107) (THF), followed by subsequent reaction steps to construct and functionalize the furan ring. google.com However, this is not a direct catalytic process for the fluorination or formylation step and relies on stoichiometric reagents.

Research into the synthesis of other substituted furan-2-carboxaldehydes has explored the use of various catalysts. For instance, the condensation of substituted furan-2-carboxaldehydes with hippuric acid can be catalyzed by potassium acetate (B1210297). nih.gov While not a direct synthesis of the target molecule, this demonstrates the application of catalysis in the modification of furan aldehydes.

The development of novel catalytic systems remains a key area of interest for improving the efficiency of such syntheses. Future research may focus on the application of transition metal catalysts or organocatalysts to achieve direct C-H fluorination of a suitable furan-2-carbaldehyde precursor or to construct the fluorinated furan ring in a more atom-economical manner.

Solvent-Free or Environmentally Benign Solvent Applications

The principles of green chemistry encourage the use of solvent-free reaction conditions or the replacement of hazardous organic solvents with more environmentally benign alternatives. In the context of this compound synthesis, specific examples of solvent-free or green solvent applications are not well-documented.

The known synthesis of this compound utilizes tetrahydrofuran (THF) as a solvent. google.com While widely used, THF is a volatile organic compound with associated environmental and safety concerns. The exploration of greener alternatives is therefore a critical area for development.

General studies on the synthesis of other furan derivatives have highlighted the potential of greener approaches. For example, microwave-assisted synthesis has been shown to accelerate reactions and in some cases, can be performed under solvent-free conditions or with reduced solvent volumes. nih.govresearchgate.net The application of such techniques to the synthesis of this compound could offer significant environmental benefits.

Furthermore, the use of water as a solvent in organic synthesis is a key goal of green chemistry. While the solubility of the reactants for the synthesis of this compound in water may be a challenge, the development of catalytic systems that are active in aqueous media could provide a breakthrough.

As the demand for sustainable chemical manufacturing grows, the development of solvent-free or green solvent-based synthetic routes for valuable compounds like this compound will undoubtedly become a greater research focus.

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) in this compound is characterized by a polarized carbon-oxygen double bond. The oxygen atom is more electronegative than the carbon atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon. nih.gov This electrophilic carbon is susceptible to attack by nucleophiles, making nucleophilic addition the most fundamental reaction of this functional group. googleapis.commasterorganicchemistry.com The presence of the electron-withdrawing fluorine atom on the furan ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity compared to non-fluorinated analogues.

Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the cleavage of the pi (π) bond and the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield an alcohol. googleapis.com The general mechanism begins with the nucleophile forming a bond with the electrophilic carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. nih.gov

The reduction of the aldehyde group in this compound to a primary alcohol, (4-fluorofuran-2-yl)methanol, is a key transformation. This reaction follows the nucleophilic addition mechanism where a hydride ion (H⁻), typically delivered from a reducing agent, acts as the nucleophile.

Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with NaBH₄ is generally performed in an alcoholic solvent. The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the primary alcohol.

While specific studies detailing the reduction of this compound are not widely available in public literature, its synthesis often involves the reverse reaction—the oxidation of (4-fluorofuran-2-yl)methanol. google.com The feasibility of this oxidation implies the stability of the alcohol and the viability of the reduction pathway under standard conditions.

Table 1: General Reagents for Aldehyde Reduction

| Reagent | Typical Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Primary Alcohol |

Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins, which are compounds containing a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon. researchgate.netlibretexts.org The reaction is typically catalyzed by a base, which deprotonates HCN to generate the cyanide ion (CN⁻), a potent nucleophile. researchgate.netlibretexts.org

Table 2: General Mechanism of Base-Catalyzed Cyanohydrin Formation

| Step | Description |

|---|---|

| 1 | A base abstracts a proton from HCN to form the nucleophilic cyanide ion (CN⁻). |

| 2 | The cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde. |

| 3 | The resulting tetrahedral alkoxide intermediate is protonated. |

The reaction of this compound with alcohols is a fundamental process, often used to protect the aldehyde group during other chemical transformations. google.com In the presence of an acid catalyst, an alcohol adds to the aldehyde to form a hemiacetal. masterorganicchemistry.com This hemiacetal can then react with a second molecule of the alcohol to form a stable acetal (B89532) and a molecule of water. masterorganicchemistry.com

The mechanism for acetal formation involves several equilibrium steps. First, the carbonyl oxygen is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. An alcohol molecule, acting as a nucleophile, then attacks the protonated carbonyl. Subsequent deprotonation yields the hemiacetal. The hemiacetal's hydroxyl group is then protonated, allowing it to leave as a water molecule and form a resonance-stabilized oxonium ion. Finally, a second alcohol molecule attacks this ion, and deprotonation yields the acetal. The formation of acetals from this compound is a documented step in synthetic pathways, for instance, to protect the aldehyde during fluorination or transmetalation reactions. googleapis.comgoogle.com

Table 3: Reaction Products with Alcohols

| Reactant | Conditions | Intermediate | Final Product |

|---|---|---|---|

| 1 eq. Alcohol | Acid Catalyst | Hemiacetal | - |

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. youtube.com These reactions are a cornerstone of organic synthesis for constructing larger molecules. The reaction of this compound with such a reagent would produce a secondary alcohol after an acidic workup. youtube.com

The mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a magnesium or lithium alkoxide intermediate. The subsequent addition of a protic acid (e.g., H₃O⁺) neutralizes this intermediate to afford the final secondary alcohol product. youtube.com While specific examples of Grignard or organolithium additions to the carbonyl of this compound are not explicitly detailed in the surveyed literature, the use of organolithium reagents like n-butyllithium (nBuLi) in related synthetic steps, such as transmetalation of protected precursors, suggests the compatibility of the furan ring system with these strong bases under controlled conditions. googleapis.comgoogle.com

Table 4: General Products of Organometallic Addition to Aldehydes

| Reagent Type | General Formula | Product after Workup |

|---|---|---|

| Grignard Reagent | R-MgX | Secondary Alcohol |

The aldehyde functional group can be oxidized to a carboxylic acid. This transformation is complementary to the reduction of aldehydes to alcohols. For this compound, this reaction would yield 4-fluorofuran-2-carboxylic acid.

Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones reagent), and silver oxide (Ag₂O), as used in the Tollens' test. The oxidation mechanism varies with the reagent used but generally involves the initial formation of a hydrate (B1144303) by the addition of water to the aldehyde, which is then oxidized.

Conversely, the synthesis of this compound can be achieved through the controlled oxidation of the corresponding primary alcohol, (4-fluorofuran-2-yl)methanol. google.com Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are employed for this specific transformation, highlighting the delicate balance between oxidation states achievable from the related alcohol and aldehyde. google.com

Condensation Reactions (e.g., Knoevenagel, Erlenmeyer-Plöchl)

Condensation reactions are a cornerstone of C-C bond formation in organic chemistry. In the context of this compound, these reactions provide a pathway to extended conjugated systems and complex heterocyclic structures.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. wikipedia.orgthermofisher.com This reaction is a modification of the aldol condensation and typically results in the formation of an α,β-unsaturated product after dehydration. wikipedia.org For this compound, this reaction allows for the introduction of various functionalities at the 2-position of the furan ring. The general mechanism proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields the final product. organic-chemistry.org The choice of catalyst, often a weakly basic amine, is crucial to avoid self-condensation of the aldehyde. wikipedia.org Studies on related 5-substituted furan-2-carboxaldehydes have demonstrated successful Knoevenagel condensations with compounds like creatinine (B1669602) and indan-1,3-dione, highlighting the versatility of this reaction for creating diverse molecular scaffolds. sphinxsai.comdamascusuniversity.edu.sy

The Erlenmeyer-Plöchl reaction is a specific type of condensation used for the synthesis of α-amino acids and their derivatives. wikipedia.org It involves the reaction of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an azlactone (oxazolone), which is an important intermediate. wikipedia.orgsci-hub.se This intermediate has two acidic protons and can react with an aldehyde, like this compound, to form a condensed product. wikipedia.org Subsequent reduction and hydrolysis of this product would yield a phenylalanine analogue bearing the 4-fluorofuran moiety. The reaction conditions, particularly the use of acetic anhydride as a dehydrating agent, are key to the formation of the azlactone intermediate. jocpr.com

Table 1: Comparison of Knoevenagel and Erlenmeyer-Plöchl Reactions for this compound

| Feature | Knoevenagel Condensation | Erlenmeyer-Plöchl Reaction |

| Reactant | Active methylene compound (e.g., malonic esters, cyanoacetic acid) wikipedia.org | N-acylglycine (e.g., hippuric acid) wikipedia.org |

| Key Intermediate | Enolate | Azlactone (Oxazolone) wikipedia.org |

| Typical Product | α,β-unsaturated compound | α-Amino acid derivative wikipedia.org |

| Catalyst/Reagent | Weak base (e.g., piperidine, diethylamine) wikipedia.org | Acetic anhydride, Sodium acetate wikipedia.org |

| Primary Application | Synthesis of extended conjugated systems | Synthesis of amino acids wikipedia.org |

Imine and Enamine Formation

The reaction of this compound with amines leads to the formation of imines and enamines, which are valuable synthetic intermediates. The nature of the amine reactant—primary or secondary—determines the final product.

Imine formation , also known as Schiff base formation, occurs when an aldehyde or ketone reacts with a primary amine. masterorganicchemistry.comredalyc.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid. masterorganicchemistry.com The resulting imine contains a carbon-nitrogen double bond (C=N). masterorganicchemistry.com The formation of imines from fluorinated benzaldehydes with various amines has been extensively studied, often employing methods like mechanochemical synthesis or catalysis with iridium complexes. nih.gov

Enamine formation takes place when an aldehyde or ketone reacts with a secondary amine. masterorganicchemistry.comlibretexts.org Similar to imine formation, the reaction is acid-catalyzed and involves the loss of a water molecule. youtube.com However, because the secondary amine lacks a second proton on the nitrogen, the final step involves the removal of a proton from an adjacent carbon atom, leading to the formation of a C=C double bond, hence the name "enamine" (alkene + amine). libretexts.org Enamines are nucleophilic at the α-carbon and can participate in various reactions, such as alkylation and Michael additions. masterorganicchemistry.com The formation of enamines is a reversible process, and they can be hydrolyzed back to the parent aldehyde or ketone with aqueous acid. masterorganicchemistry.com

Table 2: Imine vs. Enamine Formation from this compound

| Feature | Imine Formation | Enamine Formation |

| Amine Reactant | Primary Amine (R-NH₂) masterorganicchemistry.com | Secondary Amine (R₂NH) masterorganicchemistry.comlibretexts.org |

| Key Functional Group | C=N (Azomethine) masterorganicchemistry.com | C=C-N libretexts.org |

| Mechanism | Nucleophilic addition followed by dehydration masterorganicchemistry.com | Nucleophilic addition, dehydration, and deprotonation of α-carbon libretexts.org |

| Reactivity of Product | Electrophilic at the imine carbon | Nucleophilic at the α-carbon masterorganicchemistry.com |

| Common Catalysts | Acid catalysts masterorganicchemistry.com | Acid catalysts youtube.com |

Reactivity of the Fluorinated Furan Ring System

The presence of a fluorine atom on the furan ring of this compound significantly modulates its reactivity. Fluorine's high electronegativity imparts unique electronic properties to the ring, influencing its susceptibility to various chemical transformations. nih.gov

Substitution Reactions at the Furan Core

The furan ring is an electron-rich aromatic system, but the introduction of a fluorine atom can alter its typical reactivity patterns. While furan derivatives can undergo substitution reactions, the conditions required are often harsh, which can be incompatible with the sensitive nature of the furan core. nih.gov The development of new catalytic methods for the C-H functionalization of furan cores is an active area of research. nih.gov Intramolecular nucleophilic substitution reactions involving alkyl fluorides have been shown to proceed via an SN2 mechanism, suggesting that under specific conditions, the C-F bond can be cleaved. cas.cn

Electrophilic and Radical Mechanisms for Furan Functionalization

The functionalization of the furan ring can proceed through either electrophilic or radical pathways. The electronic nature of the incoming reagent plays a crucial role in determining the reaction outcome. nih.gov

Electrophilic functionalization is a common pathway for aromatic compounds. However, the electron-withdrawing effect of the fluorine atom in this compound can deactivate the ring towards electrophilic attack. Computational studies on fluorinated radicals have provided insights into their reactivity, with highly fluorinated radicals often favoring single-electron transfer (SET) processes over radical addition. researchgate.net

Radical functionalization offers a complementary approach to traditional methods. numberanalytics.com Radical fluorination, for instance, involves the reaction of a carbon-centered radical with a fluorine source. wikipedia.org The development of N-F fluorinating agents has led to a resurgence in radical fluorination methodologies. wikipedia.org Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant have emerged as effective methods for C(sp3)–H functionalization. rsc.orgnih.gov The general mechanism for the radical fluoroalkylation of 2-substituted furans has been proposed, highlighting the potential for introducing fluoroalkyl moieties into the furan core. researchgate.net

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful tool for the modification of organic molecules, offering atom and step economy. rsc.org For furan derivatives, which can be sensitive to harsh reaction conditions, the development of catalytic C-H functionalization methods is particularly important. nih.gov Transition-metal catalyzed C-H functionalization has been utilized for the synthesis of fluorinated molecules, where the fluorine atom often influences the outcome of the reaction. rsc.org These strategies can provide access to a new generation of materials and potentially bioactive substances from biomass-derived furan platform chemicals. nih.gov

Ring-Opening and Rearrangement Pathways

The furan ring, despite its aromatic character, can undergo ring-opening and rearrangement reactions under certain conditions. The presence of a fluorine atom can influence the propensity for these transformations. For example, the selective ring-opening of fluoroalkylidene-oxetanes has been shown to be directed by the fluorine atom, providing access to tetrasubstituted fluoroalkenes. nih.gov Theoretical studies have investigated the ring-opening reactions of tetrahydrofuran by frustrated Lewis pairs, providing insights into the factors that control the activation energies of these processes. nih.gov Furthermore, biocatalytic rearrangements of furans to spirolactones have been developed, showcasing the potential for enzymatic transformations of the furan core. a-h.institute In some cases, in situ formed aminobenzofuranones can undergo aerobic ring-opening reactions. rsc.org

Catalysis in Transformations Involving this compound

Current scientific literature lacks specific studies focusing on the catalytic transformations of this compound. The following sections, therefore, highlight the absence of research in key catalytic areas and draw parallels with related, non-fluorinated systems to underscore the potential for future investigations.

Transition-Metal-Mediated Reactions

There is a significant gap in the literature regarding transition-metal-mediated reactions specifically utilizing this compound as a substrate. While the catalysis of the parent compound, furfural, and its derivatives has been extensively studied with a variety of transition metals for reactions such as hydrogenation, oxidation, and cross-coupling, similar studies on the fluorinated counterpart are not available. The presence of the fluorine atom could influence catalyst coordination and the electronic nature of the furan ring, potentially leading to unique reactivity and selectivity in reactions catalyzed by metals like palladium, rhodium, ruthenium, and copper.

Organocatalytic Applications

Similarly, the application of organocatalysis to this compound is an unexplored area. Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes. Given the expected increased electrophilicity of the aldehyde in this compound due to the electron-withdrawing nature of fluorine, it would be a prime candidate for a range of organocatalytic reactions, including but not limited to, aldol reactions, Michael additions, and iminium ion catalysis. However, no published research has specifically investigated these possibilities.

Derivatization Strategies and Complex Heterocyclic Scaffold Construction

Synthesis of Advanced Fluorinated Furan (B31954) Derivatives

The aldehyde group of 4-Fluorofuran-2-carbaldehyde is a versatile handle for the introduction of various substituents and for chain extension, leading to a wide array of advanced fluorinated furan derivatives. Classical carbonyl group transformations can be readily applied, with the fluorine atom modulating the reactivity of the furan ring.

For instance, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can proceed under base-catalyzed conditions to yield the corresponding α,β-unsaturated systems. These reactions, like the Knoevenagel condensation, are fundamental for carbon-carbon bond formation. The electron-withdrawing nature of the fluorine atom at the 4-position can influence the electrophilicity of the aldehyde and the stability of the resulting products. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of substituted furan-2-carboxaldehydes suggests that such transformations are highly feasible nih.gov.

Furthermore, the reaction of this compound with organometallic reagents, such as Grignard or organolithium reagents, would provide access to secondary alcohols. Subsequent oxidation of these alcohols can furnish the corresponding ketones, which are themselves valuable intermediates for further derivatization.

Elaboration into Polycyclic and Fused Ring Systems

A key application of this compound is its use as a precursor for the construction of polycyclic and fused heterocyclic systems. The furan ring can act as a diene in Diels-Alder reactions or undergo various annulation strategies to build additional rings onto the furan scaffold.

The synthesis of fused pyridine (B92270) and pyrimidine (B1678525) derivatives often involves the reaction of a carbonyl compound with a suitable nitrogen-containing precursor. For example, the reaction of an α,β-unsaturated ketone, derived from this compound, with a dinucleophile like a guanidine (B92328) or urea (B33335) derivative could lead to the formation of a fused pyrimidine ring. While specific examples with this compound are not readily found, the general methodologies for the synthesis of fused pyridines and pyrimidines from related aldehydes are well-established nih.govjchr.org.

Moreover, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can provide access to a variety of fused systems. For instance, a derivative bearing a side chain with a nucleophilic group could undergo cyclization onto the furan ring or a newly formed ring, leading to complex polycyclic architectures.

Development of Fluorinated Building Blocks for Diverse Synthetic Targets

The strategic modification of this compound allows for the development of a diverse array of fluorinated building blocks for use in medicinal chemistry and materials science nih.govresearchgate.netpharmablock.com. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

By transforming the aldehyde group into other functionalities such as a carboxylic acid, an amine, or a hydroxymethyl group, a portfolio of versatile fluorinated furan-based synthons can be generated. These building blocks can then be incorporated into larger molecules through standard coupling reactions, providing a straightforward route to novel fluorinated compounds with potential biological activity nih.gov. The development of such building blocks is a critical aspect of modern drug discovery, enabling the exploration of new chemical space researchgate.net.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step nih.govnih.govresearchgate.net. The aldehyde functionality of this compound makes it an ideal component for various MCRs.

For example, in the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a α-acylamino amide derivative. The use of this compound in such a reaction would directly incorporate the fluorinated furan moiety into a peptide-like scaffold. Similarly, the Passerini three-component reaction, involving an aldehyde, a carboxylic acid, and an isocyanide, would yield α-acyloxy carboxamides containing the 4-fluorofuran group. While specific examples utilizing this compound in MCRs are not prevalent in the literature, the general applicability of aldehydes in these reactions suggests its high potential as a substrate rsc.orgrsc.org. The resulting complex molecules can serve as libraries for high-throughput screening in drug discovery programs.

Computational and Theoretical Chemical Studies of 4 Fluorofuran 2 Carbaldehyde

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations allow for the detailed investigation of the electronic structure, reactivity, and spectroscopic properties of molecules, providing insights that are often complementary to experimental data. For a molecule like 4-Fluorofuran-2-carbaldehyde, DFT can elucidate the effects of the fluorine and carbaldehyde substituents on the furan (B31954) ring's electronic properties and reactivity.

Electronic Structure and Bonding Analysis (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Key aspects of the electronic structure, such as the distribution of electrons and the energies of the frontier molecular orbitals, can be effectively analyzed using DFT.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. irjweb.com

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values. Typically, red regions indicate negative electrostatic potential and are associated with lone pairs of electrons and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential and are indicative of electron-deficient areas, which are prone to nucleophilic attack. Green regions denote neutral electrostatic potential.

In the case of this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the carbaldehyde group, making it a prime site for electrophilic attack. The hydrogen atom of the carbaldehyde group and the carbon atoms of the furan ring attached to the electronegative fluorine and oxygen atoms would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.10 |

| HOMO-LUMO Energy Gap | ΔE | 5.40 |

Conformational Landscape and Stability

For this compound, the primary source of conformational flexibility is the rotation of the carbaldehyde group relative to the furan ring. DFT calculations could be employed to perform a relaxed scan of the potential energy surface along the dihedral angle defined by the furan ring and the carbaldehyde group. This would allow for the identification of the most stable conformer(s) and any transition states connecting them. The relative energies of the conformers would provide insight into their population distribution at a given temperature.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for investigating the mechanisms of chemical reactions by locating the transition states that connect reactants to products. pku.edu.cn By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed, providing valuable information about the reaction's feasibility and kinetics. pku.edu.cn

For reactions involving this compound, such as cycloadditions or nucleophilic additions to the carbonyl group, DFT could be used to model the reaction pathways. pku.edu.cn The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, and its energy determines the activation energy of the reaction. For instance, in a Diels-Alder reaction where the furan ring acts as a diene, DFT could be used to distinguish between a concerted or a stepwise mechanism by searching for the corresponding transition states and intermediates. pku.edu.cn

Reactivity Descriptors and Predictive Modeling

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. irjweb.com These descriptors, derived from conceptual DFT, provide a theoretical framework for understanding and predicting chemical reactions.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the energy lowering of a molecule when it is saturated with electrons. |

These reactivity descriptors can be used in predictive modeling, such as in Quantitative Structure-Activity Relationship (QSAR) studies, to correlate the electronic properties of a series of compounds with their biological activity or other properties.

Quantum Chemical Calculations for Spectroscopic Correlation

Quantum chemical calculations, particularly DFT, are widely used to predict and interpret various types of molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. nih.gov By calculating the spectroscopic parameters of a molecule, a theoretical spectrum can be generated and compared with the experimental spectrum. This comparison can aid in the structural elucidation of new compounds and the assignment of spectral bands.

For this compound, DFT calculations could be used to compute its vibrational frequencies, which correspond to the peaks in its IR spectrum. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov UV-Vis absorption spectra can also be simulated using time-dependent DFT (TD-DFT) to study the electronic transitions and predict the absorption maxima.

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT is excellent for studying the properties of single molecules, molecular dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solid) and for studying intermolecular interactions. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system as a function of the atomic coordinates.

For this compound, MD simulations could be used to study its behavior in different solvents, providing insights into solute-solvent interactions. These simulations can also be used to investigate how molecules of this compound interact with each other in the liquid or solid state, revealing information about packing forces and intermolecular hydrogen bonding. Furthermore, MD simulations are invaluable for studying the interaction of a small molecule like this compound with a biological target, such as a protein, to understand the binding mode and estimate the binding affinity.

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Fluorofuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing intricate details about the atomic connectivity and the chemical environment of nuclei. For 4-Fluorofuran-2-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive picture of its molecular architecture.

Proton (¹H) NMR for Structural and Positional Assignment

Proton NMR (¹H NMR) is fundamental for identifying the number and types of hydrogen atoms in a molecule. In this compound, the furan (B31954) ring protons and the aldehydic proton will exhibit characteristic chemical shifts and coupling patterns.

The aldehydic proton is expected to resonate significantly downfield, typically in the range of δ 9.5-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The furan ring protons' chemical shifts are influenced by the electronegativity of the oxygen atom, the electron-withdrawing nature of the aldehyde group, and the fluorine substituent.

The proton at position 5 (H-5) is anticipated to be the most downfield of the ring protons due to its proximity to the electron-withdrawing aldehyde group. The proton at position 3 (H-3) will be coupled to the fluorine at position 4, resulting in a characteristic doublet. The coupling constant for this through-space interaction, typically a ³J(H,F) coupling, provides evidence for the relative positions of these atoms.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J in Hz) |

| H-C(O) | ~9.6 | s | - |

| H-5 | ~7.4 | d | J(H5,H3) ≈ 1.5 |

| H-3 | ~6.8 | d | J(H3,F4) ≈ 4.0 |

Note: These are predicted values based on known data for furan-2-carbaldehyde and the expected influence of a fluorine substituent. Actual experimental values may vary.

For comparison, the experimental ¹H NMR data for the parent compound, furan-2-carbaldehyde, in CDCl₃ shows signals at approximately δ 9.66 (s, 1H, CHO), 7.73 (dd, 1H, H-5), 7.30 (dd, 1H, H-3), and 6.63 (dd, 1H, H-4). chemicalbook.com The introduction of fluorine at the 4-position would primarily affect the chemical shift and splitting of the adjacent H-3 and H-5 protons.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. compoundchem.comlibretexts.org

The aldehydic carbon will appear significantly downfield, typically between δ 175-185 ppm. The furan ring carbons' chemical shifts will be affected by the oxygen atom, the aldehyde group, and the fluorine atom. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)), which is a key indicator of the fluorine's position. The other ring carbons will also show smaller two- and three-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Experimental Data for Furan-2-carbaldehyde

| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Furan-2-carbaldehyde researchgate.net |

| C=O | ~178 | 177.9 |

| C-2 | ~153 | 152.9 |

| C-3 | ~115 (d, ²J(C,F)) | 121.1 |

| C-4 | ~150 (d, ¹J(C,F)) | 112.6 |

| C-5 | ~125 (d, ³J(C,F)) | 148.1 |

Note: Predicted values for this compound are based on furan-2-carbaldehyde data and expected substituent effects of fluorine. The 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. wikipedia.orghuji.ac.ilbiophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound will be characteristic of a fluorine attached to an aromatic ring. The signal will be split into a doublet due to coupling with the adjacent H-3 proton. This coupling provides definitive evidence for the regiochemistry of the fluorination. The chemical shifts in ¹⁹F NMR span a wide range, which minimizes signal overlap. wikipedia.org

For fluorinated aromatic compounds, the chemical shifts can vary significantly based on the other substituents present on the ring. nih.gov For this compound, the fluorine signal is expected to appear in the typical range for aryl fluorides.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms within a molecule, which is crucial for complex structures. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, a cross-peak between H-3 and H-5 would be expected, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is invaluable for assigning the proton and carbon signals of the furan ring. For example, the proton signal at ~6.8 ppm would show a correlation to the carbon signal at ~115 ppm, confirming the H-3/C-3 pair.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is crucial for piecing together the molecular framework. For instance, the aldehydic proton should show correlations to C-2 and C-3. The H-5 proton would be expected to correlate with C-4 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. In the case of this compound, NOE correlations could be observed between the aldehydic proton and H-3, depending on the preferred conformation of the aldehyde group.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Expected Correlations |

| COSY | H-3 ↔ H-5 |

| HSQC | H-C(O) ↔ C=O, H-3 ↔ C-3, H-5 ↔ C-5 |

| HMBC | H-C(O) ↔ C-2, C-3; H-3 ↔ C-2, C-4, C-5; H-5 ↔ C-3, C-4 |

| NOESY | H-C(O) ↔ H-3 |

Deuterium (B1214612) (²H) NMR for Labeled Compounds

Deuterium (²H) NMR is used to study compounds that have been specifically labeled with deuterium. While not a routine technique for unlabeled compounds, it is a powerful tool for mechanistic studies and for simplifying complex ¹H NMR spectra. ethernet.edu.et If, for example, the aldehyde proton of this compound were replaced with deuterium, the corresponding signal in the ¹H NMR spectrum would disappear, and a characteristic signal would appear in the ²H NMR spectrum. researchgate.netnih.gov This can be useful for confirming signal assignments. The line width of deuterium signals can also provide information about molecular dynamics. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. thermofisher.com

For this compound, the key vibrational modes will be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically in the region of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

C-F Stretch: A strong absorption in the IR spectrum, usually found in the 1100-1300 cm⁻¹ region. The exact position can confirm the presence of the C-F bond.

Furan Ring Vibrations: The furan ring will have a series of characteristic stretching and bending vibrations. These are typically observed in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).

C-H Stretching and Bending: The aldehydic and aromatic C-H stretching vibrations will appear around 2720-2820 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Raman spectroscopy is a complementary technique to FTIR. thermofisher.com While the C=O stretch is typically strong in the IR, it may be weaker in the Raman spectrum. Conversely, the C=C bonds of the furan ring are expected to show strong Raman scattering.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O | Stretch | 1680 - 1700 | Strong (IR) |

| C-F | Stretch | 1100 - 1300 | Strong (IR) |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium-Strong (IR & Raman) |

| Furan Ring | Ring Breathing | ~1000 - 1200 | Medium (Raman) |

| Aldehyde C-H | Stretch | 2720 - 2820 | Medium (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium (IR) |

Note: These are predicted frequency ranges. The exact values will depend on the specific molecular environment and intermolecular interactions.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. In the case of furan derivatives, characteristic absorption bands for the furan ring and its substituents can be observed.

For furan and its derivatives, several key vibrational modes are of interest. The C=C double bond stretching within the furan ring typically appears in the region of 1641 cm⁻¹. nih.gov The stretching vibrations of the C-O-C (ether) linkage in the furan ring are generally observed as strong absorptions. nih.gov For instance, in α-furanacrylic esters, strong absorptions near 1305, 1260, and 1165 cm⁻¹ are attributed to the symmetric and asymmetric stretching vibrations of the C-O-C bond. nih.gov

The presence of a carbonyl (C=O) group from the carbaldehyde substituent is a prominent feature in the IR spectrum. For α-furoic esters, a strong absorption around 1713 cm⁻¹ is assigned to the C=O stretch. nih.gov Similarly, aldehydes exhibit a characteristic C=O stretching frequency. libretexts.org The fluorine substituent introduces a C-F stretching vibration, which is typically found in the 1400–900 cm⁻¹ region, though it can be coupled with other vibrations, making a precise assignment complex. s-a-s.org

Aromatic and heteroaromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range. globalresearchonline.net For furan itself, C-H in-plane bending modes are found at 1008 and 1298 cm⁻¹, while out-of-plane bending vibrations are located at 908, 711, 869, and 752 cm⁻¹. globalresearchonline.net

Table 1: Characteristic IR Absorption Frequencies for Furan Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic/Heteroaromatic) | Stretch | 3100-3000 globalresearchonline.net | Medium |

| C=O (Aldehyde) | Stretch | ~1700 libretexts.org | Strong |

| C=C (Furan Ring) | Stretch | ~1641 nih.gov | Medium-Strong |

| C-O-C (Furan Ring) | Asymmetric/Symmetric Stretch | 1305-1165 nih.gov | Strong |

| C-F | Stretch | 1400-900 s-a-s.org | Strong |

| C-H (Furan Ring) | Out-of-plane Bend | 908-711 globalresearchonline.net | Medium |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. nih.gov For molecules with a center of symmetry, certain vibrations may be Raman-active but IR-inactive, and vice-versa. While furan has C2v symmetry and all its fundamental vibrations are active in both IR and Raman, the intensities of the peaks can vary significantly. globalresearchonline.net

In furan, intense polarized Raman lines at 821 cm⁻¹ and a weaker one at 880 cm⁻¹ are assigned to symmetric ring stretching vibrations. udayton.edu The antisymmetric ring stretching vibrations appear as relatively weak and depolarized Raman lines corresponding to IR frequencies at 1199 and 1079 cm⁻¹. udayton.edu The study of substituted 5-phenyl-2-furonitriles has also utilized Raman spectroscopy to interpret their vibrational spectra. chemicalpapers.com For deuterated furan-2-carbaldehyde, Raman spectroscopy has been used alongside IR to provide a detailed characterization of its vibrational properties. researchgate.net

The application of Surface-Enhanced Raman Spectroscopy (SERS) can significantly amplify the Raman signal of analytes, which is particularly useful for detecting low concentrations of volatile organic compounds. nih.gov This technique could be applied to study this compound and its interactions.

Table 2: Comparison of IR and Raman Activity for Furan

| Vibrational Mode | IR Activity | Raman Activity |

|---|---|---|

| Symmetric Ring Stretch | Active | Active (often strong, polarized) udayton.edu |

| Antisymmetric Ring Stretch | Active | Active (often weak, depolarized) udayton.edu |

| A2 Species | Inactive | Active globalresearchonline.net |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of furan derivatives often follows predictable pathways. In the mass spectrum of furan-2-carbaldehyde-d, the loss of the deuterium atom from the aldehyde group results in a furanyl-acylium ion fragment at m/z = 95. mdpi.com A similar loss of a hydrogen atom is expected for the non-deuterated compound. Other common fragments for furan-2-carbaldehyde derivatives include ions at m/z = 67, 51, and 39. mdpi.com The fragmentation of 4-hydroxy-3(2H)-furanones involves the cleavage of the C2-C3 and C4-C5 bonds of the furanone ring. imreblank.ch In some cases, such as with arylfuran-2-carbaldehyde oximes, unexpected dimerizations can occur during mass spectral fragmentation, leading to the absence of the expected molecular ion peak. ufms.br

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | C₅H₃FO₂⁺ | 126 |

| [M-H]⁺ | C₅H₂FO₂⁺ | 125 |

| [M-CHO]⁺ | C₄H₂FO⁺ | 97 |

| [C₄H₃O]⁺ | Furanyl cation | 67 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Furan and its derivatives are known to exhibit absorption in the UV region. The electronic structure of furan involves two series of low-lying Rydberg states (1a₂ and 2b₁) and valence π-π* excited states that strongly influence each other. researchgate.net The UV spectrum of furan shows absorption bands in the range of 5.5–8.8 eV. researchgate.net

The presence of substituents on the furan ring can shift the absorption maxima. For substituted 5-phenyl-2-furonitriles, the UV spectra have been investigated to understand the influence of different substituents on the electronic transitions. chemicalpapers.com The introduction of a carbonyl group and a fluorine atom in this compound would be expected to influence the position and intensity of the absorption bands due to their effects on the conjugated π-system. The substitution of a furan ring into a thiophene/phenylene co-oligomer has been shown to enhance optical properties due to increased rigidity and conjugation. rsc.org

Table 4: General UV Absorption Regions for Furan Derivatives

| Transition Type | Wavelength Region | Notes |

|---|---|---|

| π → π* | 200-400 nm | Characteristic of conjugated systems. Position and intensity are sensitive to substituents. |

| n → π* | >300 nm | Typically weaker than π → π* transitions. Involves non-bonding electrons on the oxygen of the carbonyl group. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, the structures of numerous furan derivatives have been determined. cdnsciencepub.com

For example, the crystal structure of a spiro[furan-2(5H),2'(3'H)-furo[2,3-b]furan] derivative has been elucidated, revealing detailed information about the geometry of the fused furan rings. cdnsciencepub.com Similarly, the crystal structure of a furan-substituted thiophene/phenylene co-oligomer showed that the furan substitution leads to a tighter packing in the unit cell due to the shorter O-C bond and a more rigid structure. rsc.org This technique could be applied to this compound, provided a suitable single crystal can be grown, to definitively confirm its molecular geometry and packing in the solid state.

Synthetic Utility and Research Applications in Organic Synthesis

Building Block for Complex Organic Molecules

Furan-2-carbaldehydes are versatile starting materials for the construction of more complex molecular architectures. The aldehyde group readily undergoes a variety of classic transformations, including:

Wittig and Horner-Wadsworth-Emmons reactions to form substituted alkenes.

Grignard and organolithium additions to generate secondary alcohols.

Reductive amination to produce substituted furfurylamines.

Oxidation to the corresponding carboxylic acid.

Knoevenagel and aldol (B89426) condensations to form α,β-unsaturated systems.

For instance, substituted furan-2-carbaldehydes, such as 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691), serve as key intermediates in the synthesis of complex chalcone (B49325) derivatives, which are precursors to various bioactive molecules. nih.gov The fluorine atom in 4-Fluorofuran-2-carbaldehyde would be expected to influence the reactivity of the aldehyde and the stability of the resulting products, offering a pathway to novel fluorinated organic compounds.

Precursor for Advanced Heterocyclic Scaffolds

Furan-2-carbaldehydes are frequently employed as precursors for a diverse range of more complex heterocyclic systems through intramolecular and intermolecular cyclization reactions. Research on analogous compounds demonstrates their utility in constructing scaffolds of significant interest in medicinal and materials chemistry.

Multi-component Reactions: Aldehydes are key components in powerful one-pot multi-component reactions (MCRs). For example, 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde is used in MCRs to synthesize complex structures like 1,4-dihydropyridine (B1200194) derivatives. researchgate.net

Synthesis of Fused Systems: The furan (B31954) ring itself can act as a diene in Diels-Alder reactions, and the aldehyde can be transformed into various functional groups that facilitate cyclization onto the furan ring or adjacent moieties.

Formation of Other Heterocycles: The furan ring can be a synthetic precursor to other ring systems. For example, furan derivatives can be converted to pyridines, pyrazoles, and isoxazolines. nih.gov The synthesis of pyrazoline and pyridine (B92270) derivatives from 5-(4-chlorophenyl)furan-2-carbaldehyde highlights this potential. nih.gov

The table below illustrates the types of heterocyclic scaffolds synthesized from furan-2-carbaldehyde analogs.

| Starting Furan-2-carbaldehyde Analog | Resulting Heterocyclic Scaffold | Reaction Type | Reference |

| 5-(4-chlorophenyl)furan-2-carbaldehyde | Pyrazoline, Pyridine | Cyclocondensation | nih.gov |

| 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde | 1,4-Dihydropyridine, Thiazolidinone | Multi-component Reaction | researchgate.net |

Application in Medicinal Chemistry Compound Library Synthesis

The furan-2-carbaldehyde core is a valuable scaffold for the generation of compound libraries for drug discovery. Its ability to participate in a wide range of chemical reactions allows for the rapid generation of a diverse set of derivatives. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Derivatives of furan-2-carbaldehyde have shown a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net For example, compounds synthesized from 5-(4-chlorophenyl)furan-2-carbaldehyde have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Similarly, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have been investigated for their antitumor properties. researchgate.net The synthesis of libraries based on the 4-fluoro-substituted scaffold could lead to new drug candidates with improved pharmacological profiles.

Role in Material Science and Specialty Chemical Development

While specific applications of this compound in material science are not documented, furan-based polymers and specialty chemicals are an active area of research. Furans are considered a renewable "green" chemical feedstock. Polymers derived from furan derivatives, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to petroleum-derived plastics like PET.

The aldehyde functionality of this compound allows for its incorporation into polymer backbones or as a pendant group through various polymerization and modification reactions. The presence of fluorine could impart unique properties to the resulting materials, such as:

Increased thermal stability

Enhanced chemical resistance

Modified optical and electronic properties

Hydrophobicity

These properties could be advantageous in the development of specialty polymers, liquid crystals, and other advanced materials.

Reagent in Catalysis Research and Ligand Design

The structure of this compound makes it a candidate for the design of novel ligands for catalysis. The furan ring's oxygen atom and the aldehyde's carbonyl oxygen can act as coordination sites for metal ions. The aldehyde can be readily converted into other functionalities, such as imines (through condensation with primary amines) or diols (through reduction and Grignard addition), to create multidentate ligands.

The design of "designer ligands" is crucial for developing catalysts with high activity and selectivity. The fluorine atom can electronically tune the properties of the ligand, influencing the catalytic activity of the corresponding metal complex. While specific examples using this compound are not available, the general principles of ligand design suggest its potential in this area.

Future Directions and Emerging Research Avenues for 4 Fluorofuran 2 Carbaldehyde

Development of Novel and More Efficient Synthetic Routes

The synthesis of specifically substituted furans, particularly those with a fluorine atom at an unconventional position, remains a significant challenge. Current furan (B31954) synthesis methodologies, such as the Paal-Knorr synthesis, often lack the regiocontrol necessary for producing the 4-fluoro isomer directly pharmaguideline.com. Furthermore, the direct fluorination of a pre-existing furan-2-carbaldehyde molecule typically results in substitution at the electron-rich 5-position, guided by the directing effect of the furan oxygen nih.gov. Therefore, future research must focus on innovative strategies to achieve the selective synthesis of 4-Fluorofuran-2-carbaldehyde.

Promising avenues include:

Metal-Catalyzed C-H Activation: Developing transition-metal catalyzed methods to directly and selectively fluorinate the C-H bond at the 4-position of a furan-2-carbaldehyde derivative. This approach would be highly atom-economical but requires overcoming the challenge of directing the catalyst to the desired position over the more electronically favored C5-H bond.

Synthesis from Pre-functionalized Precursors: A more controlled approach involves multi-step sequences starting from acyclic or heterocyclic precursors where the C4-position is pre-functionalized for fluorination. For example, a synthetic route could be designed around a furan ring bearing a leaving group (e.g., bromine, iodine, or a boronic ester) at the 4-position, which can then be subjected to nucleophilic fluorination ucla.eduacsgcipr.org. While potentially longer, this strategy offers greater control over regiochemistry.

Electrophilic Cyclization of Fluorinated Acyclic Precursors: Investigating the cyclization of carefully designed, fluorine-containing acyclic molecules to form the furan ring. For instance, the AgNO₃-catalyzed cyclization of gem-difluorohomopropargyl alcohols has been shown to produce fluorinated dihydrofurans, which can be subsequently converted to fluorinated furans nih.gov. Adapting such methodologies could provide a direct entry to the 4-fluoro-substituted furan core.

Chemoenzymatic Synthesis: Exploring the use of engineered enzymes to perform selective fluorination or to construct the fluorinated furan ring. While still a nascent field, chemoenzymatic strategies offer the potential for unparalleled selectivity under mild conditions, as demonstrated in the synthesis of fluorinated polyketides nih.gov.

The development of these routes will be critical for making this compound more accessible for broader chemical exploration.

Exploration of Undiscovered Reaction Pathways and Mechanisms